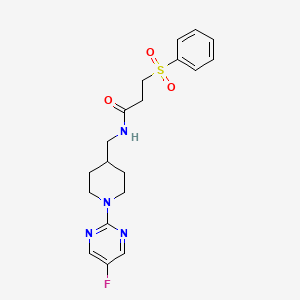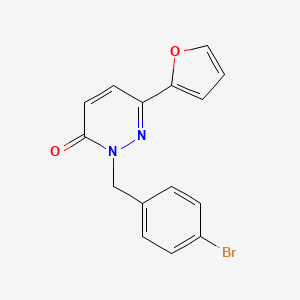
2-(4-bromobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to possess several unique properties that make it an attractive candidate for use in various fields of research.
作用机制
The mechanism of action of 2-(4-bromobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one is not fully understood. However, studies have suggested that this compound may exert its effects through the modulation of various signaling pathways in cells. This compound has been found to inhibit the activity of several enzymes involved in cancer cell proliferation and has been shown to activate certain proteins involved in neuroprotection.
Biochemical and Physiological Effects:
This compound has been found to possess several biochemical and physiological effects. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, improve cognitive function in animal models of neurodegenerative diseases, and improve blood flow in animal models of cardiovascular disease. Additionally, this compound has been found to possess antioxidant properties and has been shown to reduce oxidative stress in cells.
实验室实验的优点和局限性
The advantages of using 2-(4-bromobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one in lab experiments include its potent activity against cancer cells, neuroprotective properties, and vasodilatory effects. However, the limitations of using this compound in lab experiments include its relatively high cost and limited availability.
未来方向
There are several future directions for research on 2-(4-bromobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one. Some of these directions include:
- Development of new anticancer drugs based on the structure of this compound.
- Investigation of the mechanism of action of this compound in various cell types.
- Exploration of the potential use of this compound in the treatment of neurodegenerative diseases.
- Investigation of the potential use of this compound as a vasodilator in the treatment of cardiovascular disease.
- Synthesis of analogs of this compound to improve its potency and selectivity.
合成方法
The synthesis of 2-(4-bromobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one involves the reaction of 4-bromobenzyl bromide with furan-2-carbaldehyde in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with hydrazine hydrate to yield the final product. This synthesis method has been optimized to provide high yields and purity of the compound.
科学研究应用
2-(4-bromobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one has been extensively studied for its potential applications in scientific research. This compound has been found to possess several unique properties that make it an attractive candidate for use in various fields of research. Some of the scientific research applications of this compound include:
- Cancer Research: this compound has been found to exhibit potent anticancer activity against various cancer cell lines. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for the development of new anticancer drugs.
- Neuroscience Research: This compound has been found to possess neuroprotective properties and has been shown to improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Cardiovascular Research: this compound has been found to possess vasodilatory properties and has been shown to improve blood flow in animal models of cardiovascular disease.
属性
IUPAC Name |
2-[(4-bromophenyl)methyl]-6-(furan-2-yl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2/c16-12-5-3-11(4-6-12)10-18-15(19)8-7-13(17-18)14-2-1-9-20-14/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWDRRVTLRHYEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-methyl 2-((2,5-dimethylfuran-3-carbonyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2778108.png)
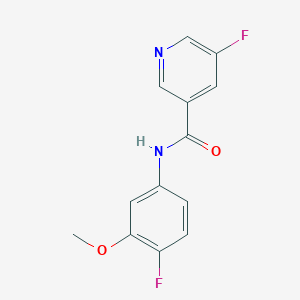
![Pyridine, 2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]-](/img/structure/B2778110.png)
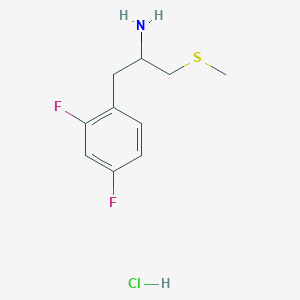
![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2778112.png)
![1-[(3-Methoxyphenyl)acetyl]-3-{[4-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2778113.png)
![N-(cyanomethyl)-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2778118.png)
![2-butyl-5,6,7,8-tetrahydro-[1]Benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2778119.png)
![6-Cyclopropyl-3-[2-[(7-fluoroquinazolin-4-yl)amino]ethyl]pyrimidin-4-one](/img/structure/B2778121.png)
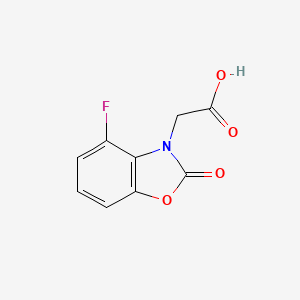
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2778127.png)
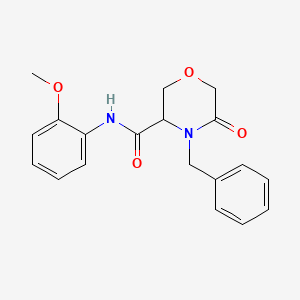
![Methyl 2-[[1-(2,2-difluoroethyl)-5-methylpyrazol-3-yl]amino]acetate](/img/structure/B2778129.png)
